molecular formula C11H11NO B1500995 4-Ethenyl-2,6-dimethylphenyl cyanate CAS No. 212631-96-4

4-Ethenyl-2,6-dimethylphenyl cyanate

Cat. No.: B1500995
CAS No.: 212631-96-4
M. Wt: 173.21 g/mol
InChI Key: JPPDGTCVUIJJFV-UHFFFAOYSA-N
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Description

4-Ethenyl-2,6-dimethylphenyl cyanate is an organic compound with the molecular formula C11H11NO and a molecular weight of 173.21 g/mol. This compound is characterized by the presence of an ethenyl group attached to a phenyl ring that also contains two methyl groups and a cyanate group. It is a versatile compound used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethenyl-2,6-dimethylphenyl cyanate typically involves the reaction of 2,6-dimethylaniline with chloroformates in the presence of a base. The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the compound is produced through a continuous flow process that ensures high purity and yield. The process involves the use of advanced catalysts and optimized reaction conditions to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 4-Ethenyl-2,6-dimethylphenyl cyanate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

  • Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium cyanide.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Production of amines and alcohols.

  • Substitution: Generation of various substituted phenyl compounds.

Scientific Research Applications

4-Ethenyl-2,6-dimethylphenyl cyanate is widely used in scientific research due to its unique chemical properties. It is employed in the synthesis of pharmaceuticals, agrochemicals, and organic materials. Its applications in chemistry include serving as a building block for complex organic molecules. In biology, it is used in the study of enzyme inhibitors and receptor binding. In medicine, it is explored for its potential therapeutic effects. In industry, it is utilized in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism by which 4-ethenyl-2,6-dimethylphenyl cyanate exerts its effects involves its interaction with specific molecular targets and pathways. The compound acts as an inhibitor of certain enzymes, leading to the modulation of biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-Ethenyl-2,6-dimethylphenyl cyanate is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

  • 4-Ethyl-2,6-dimethylphenyl cyanate: Similar structure but with an ethyl group instead of an ethenyl group.

  • 2,6-Dimethylphenyl cyanate: Lacks the ethenyl group.

  • 4-Ethenylphenyl cyanate: Lacks the methyl groups.

These compounds differ in their chemical properties and applications, making this compound unique in its versatility and utility.

Properties

IUPAC Name

(4-ethenyl-2,6-dimethylphenyl) cyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-4-10-5-8(2)11(13-7-12)9(3)6-10/h4-6H,1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPPDGTCVUIJJFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC#N)C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60666767
Record name 4-Ethenyl-2,6-dimethylphenyl cyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60666767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212631-96-4
Record name 4-Ethenyl-2,6-dimethylphenyl cyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60666767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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